molecular formula C14H24N2O B11872971 N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide CAS No. 67626-55-5

N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide

Cat. No.: B11872971
CAS No.: 67626-55-5
M. Wt: 236.35 g/mol
InChI Key: QJNDOBIIBOHKMZ-UHFFFAOYSA-N
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Description

N-Allyl-3-azaspiro[55]undecane-3-carboxamide is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide typically involves the construction of the spirocyclic framework followed by functionalization. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.

Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst

Industrial Production Methods

Industrial production of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-3-azaspiro[55]undecane-3-carboxamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions

Properties

CAS No.

67626-55-5

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

N-prop-2-enyl-3-azaspiro[5.5]undecane-3-carboxamide

InChI

InChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17)

InChI Key

QJNDOBIIBOHKMZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1CCC2(CCCCC2)CC1

Origin of Product

United States

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